Cadmium acetate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: very good

Synonyms

Canonical SMILES

Analytical Chemistry

One primary use of cadmium acetate dihydrate is as an analytical reagent in qualitative inorganic analysis. It helps in the detection of various elements, including:

- Sulfur: When treated with a solution containing a sulfide ion (S²⁻), cadmium acetate dihydrate precipitates as a yellow cadmium sulfide (CdS) .

- Selenium and Tellurium: Similar to sulfur, these elements also form insoluble precipitates with cadmium acetate dihydrate, aiding in their identification .

Material Science

Cadmium acetate dihydrate has been investigated for its potential in developing novel materials with specific properties:

- Electrodeposition: Research explores utilizing cadmium acetate dihydrate as an electrolyte for the electrodeposition of cadmium metal thin films, which have potential applications in electronics and solar cells .

- Photoluminescence: Studies explore the potential of cadmium acetate dihydrate as a precursor for the synthesis of cadmium sulfide (CdS) nanoparticles exhibiting photoluminescent properties, which could be useful in optoelectronic devices .

It's important to note that due to the environmental and health concerns associated with cadmium, alternative materials with similar properties but lower toxicity are actively being sought.

Biological Research (Limited Applications)

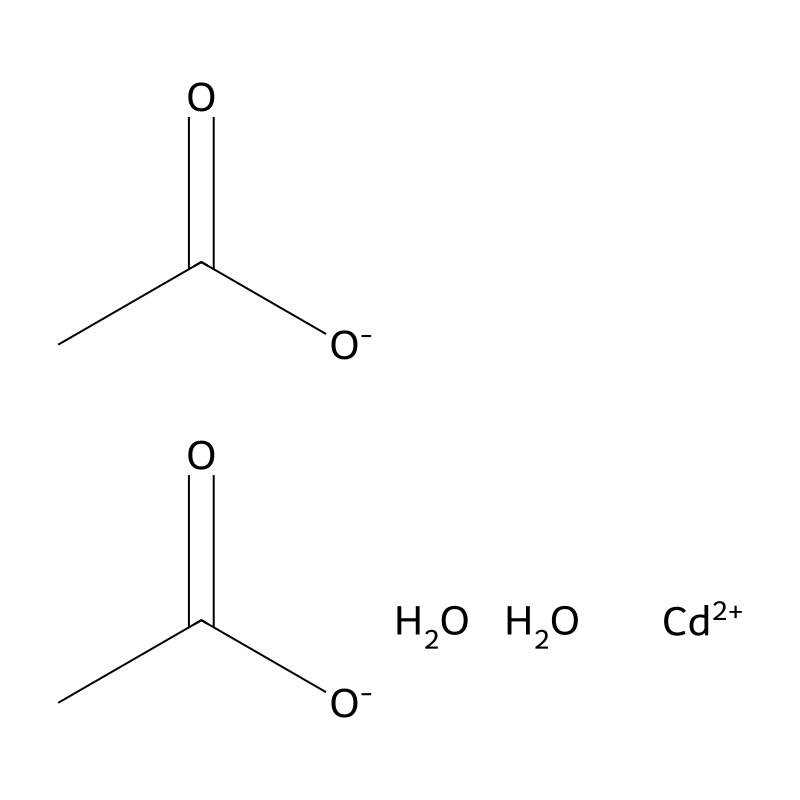

Cadmium acetate dihydrate is an inorganic compound with the chemical formula . This compound appears as a colorless or white crystalline solid and is notable for its solubility in water. It is primarily used as a precursor in various chemical syntheses, including the production of cadmium oxide and cadmium selenide nanoparticles. The compound is classified under cadmium compounds, which are recognized for their potential toxicity and carcinogenic properties, particularly cadmium itself, which is categorized as a Group 1 carcinogen by the International Agency for Research on Cancer .

Cadmium acetate dihydrate is a highly toxic compound. Cadmium is a known carcinogen and can cause severe health problems upon exposure, including kidney damage, lung damage, and bone disorders [].

- Acute toxicity: Ingestion, inhalation, or skin contact with cadmium acetate dihydrate can lead to nausea, vomiting, diarrhea, and flu-like symptoms. In severe cases, it can be fatal.

- Chronic toxicity: Long-term exposure to cadmium can cause kidney damage, emphysema, and bone diseases like osteoporosis [].

- Formation of Cadmium Hydroxide:

When reacted with ammonium hydroxide, cadmium acetate dihydrate forms cadmium hydroxide: - Conversion to Cadmium Oxide:

Cadmium hydroxide can further decompose upon heating to yield cadmium oxide: - Synthesis of Cadmium Selenide:

Cadmium acetate dihydrate can also be used as a precursor for synthesizing cadmium selenide by reacting with trioctylphosphine selenide .

Cadmium acetate dihydrate can be synthesized through several methods:

- Reaction of Cadmium Oxide with Acetic Acid:

The most common synthesis involves reacting cadmium oxide with acetic acid: - Treatment of Cadmium Nitrate with Acetic Anhydride:

Another method includes treating cadmium nitrate with acetic anhydride, which also yields cadmium acetate dihydrate . - Colloidal Methods:

Recent studies have explored colloidal synthesis techniques to produce nanoparticles from cadmium acetate dihydrate as a precursor .

Cadmium acetate dihydrate finds applications in various fields:

- Precursor for Nanoparticles: It is widely used in synthesizing cadmium-based nanoparticles such as cadmium sulfide and cadmium selenide, which have applications in electronics and photonics.

- Catalyst in Organic Synthesis: The compound serves as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

- Material Science: It is utilized in the production of thin films and coatings for electronic devices.

Several compounds share similarities with cadmium acetate dihydrate, particularly within the group of metal acetates and other metal salts. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Lead(II) acetate | Known for its use in paint; highly toxic. | |

| Zinc acetate | Less toxic; used in dietary supplements. | |

| Barium acetate | Used in fireworks; less toxic than cadmium compounds. | |

| Calcium acetate | Used as a food additive; generally recognized as safe. |

Cadmium acetate dihydrate is unique among these compounds due to its specific applications in semiconductor synthesis and its significant toxicity profile compared to others like zinc or calcium acetate.

Physical Description

Colorless solid; [HSDB] White powder; [MSDSonline]

COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Monoclinic, colorless crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

2.34 g/cu cm

Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/

2.34 g/cm³

Odor

Decomposition

Melting Point

UNII

Related CAS

5743-04-4 (dihydrate)

543-90-8 (Parent)

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H340: May cause genetic defects [Danger Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Mechanism of Action

Cadmium acetate (CdAc) induced apoptosis in primary alveolar type 2 cells and Clara cells from rat lung. Phosphorylation of the MAPKs ERK1/2, p38 and JNK was markedly increased in both cell types 15 min to 2 hr after start of exposure to 10 uM CdAc. The phosphorylation of all the MAPKs remained elevated or was progressively increased up to 12 hr. The p38 inhibitor SB202190 reduced the Cd-induced apoptosis, whereas the ERK and JNK inhibitors, PD98059 and JNKI1, respectively, did not have any significant effect. The activity of total PKC and the isoforms PKC(alpha) and PKC(delta) seemed initially to be high in type 2 cells and Clara cells. Exposure to 10 uM CdAc did not further increase the total PKC activity or phosphorylation levels of the specific isoforms. However, the PKC inhibitors, GF109203X and rottlerin partially reduced the Cd-induced apoptosis. Furthermore, exposure to GF109203X reduced the phosphorylation of p38 in Clara cells. In conclusion, the MAPK p38 seemed to be involved in the Cd-induced apoptosis in Clara cells and type 2 cells. The activity of PKC isoforms is suggested to have a permissive role in the apoptotic process, located upstream of p38 phosphorylation.

The aim of the current study /was/ to examine in normal and neoplastic fibroblasts culture cells the modifications induced by the Cadmium at cellular level, in particular on the cytoskeleton, responsible not only of the intracellular transport of vesicles and cell organules, but also of their positioning and of the cellular integrity. Two fibroblastic cellular strains, normal (FG) and neoplastic (SGS/3A), have been incubated in a 5 uM Cadmium acetate added medium for 1, 8, 24 hours and studied by indirect immunofluorescence methods, particularly for the following proteins: Actin, Tubulin and Vimentin. The observations show in normal and neoplastic fibroblasts comparables modifications and anomalies of cytoskeletal shape. In both the cases the cellular morphology suffers drastic modifications, gradually evolving through intermediary shapes: from triangular and spindle-shaped in the normal fibroblasts to irregular, star-shaped, and globular in the neoplastic ones. The Cadmium action on the morphology of the normal and tumoral cells changes according to the time of incubation, producing structural alterations of the cytoskeletal. The modifications that start to be observable at the first hour of incubation are more evident after the eighth hour of exposure, reaching the maximum expression at the twenty-fourth hour, often with reduction of the total volume of the cells and loss of their ability to adhere to the substratum. Such modifications can be related to great alterations of the cellular membrane, producing the change of shape and the progressive partial separation from the substratum. The intermediary filaments seem to be less sensitive, from a morphological but not functional point of view, to the action of the Cadmium in comparison to the Actin and the microtubules that, on the contrary, seem to lose their proper morphological characteristics

Pictograms

Acute Toxic;Irritant;Health Hazard

Absorption Distribution and Excretion

FORTY-EIGHT & 96 HR AFTER ORAL ADMIN OF 2 MG CADMIUM AS CADMIUM ACETATE, THE TISSUES OF SOFTSHELL TURTLE RETAINED 9.43 & 4.02% OF ADMIN DOSE AS CADMIUM. LIVER RETAINED GREATEST AMT. CADMIUM CONCN PER G WET WT WAS HIGHEST IN INTESTINES AT 48 HR, & IN LIVER AT 96 HR.

Male rats treated ip with cadmium acetate (1 mg Cd/kg, daily) for 8 days, then the liver was isolated, homogenized, the supernatant fractionated on Sephadex G-75, and the fractions analyzed by atomic absorption spectroscopy for cadmium and zinc. A small amount of cadmium was bound to a high molecular weight protein fraction (fraction A) and the majority of cadmium was bound to metallothionein fraction (fraction B). In addition, to a binding to high molecular weight protein fraction and metallothionein fraction, zinc also bound to a third fraction located between high molecular weight protein fraction and metallothionein fraction. Concentrations of cadmium and zinc in all fractions remained almost unchanged when determined 3 and 8 days after termination of treatment with cadmium acetate. The zinc content in fraction B was approximately two fold that in other fractions, and the content of cadmium + zinc decreased with time (ie 3 days vs 8 days). The molar ratio of zinc/cadmium in metallothionein fraction slightly decreased (ie the ratio on day 8 was slightly lower than that on day 3 after cessation of treatment).

Metabolism Metabolites

Associated Chemicals

Cadmium ion (2+);22537-48-0

Wikipedia

Use Classification

Methods of Manufacturing

The anhydrous material may be prepared by treating cadmium nitrate with acetic anhydride or by very careful heating and drying the dihydrate at about 130 °C.

General Manufacturing Information

Storage Conditions

Interactions

Effects of lead (Pb) and cadmium (Cd) both alone or in combination on the binding of LH and FSH on isolated granulosa cells were studied. Granulosa cells isolated from proestrous rats were incubated (in vitro) with lead acetate and/or cadmium acetate (0.03 uM of Pb or Cd) for 1 hr. LH binding was dropped to 84% in Pb treated cells, 72.5% in Cd treated cells and 74.8% in combined metal treated cells compared to control. FSH binding dropped to 85.5% in Pb treated cells, 71.16% in Cd treated cells and 72.5% in combined metal treated cells compared to control. Activity of 17beta Hydroxy Steroid Dehydrogenase (17betaHSDH), a key steroidogenic enzyme was reduced by 52% in Cd and 37% in combined metal exposed cells whereas Pb exposed cells showed 31% reduction in the enzyme activity. Pretreatment with SH groups protectants (glutathione [GSH], dithiothretol [DTT]) and zinc caused an ameriolation in enzyme activity whereas Zn pretreatment showed an increase in gonadotropin binding in metal exposed cells. These results suggest that both Pb and Cd can cause a reduction in LH and FSH binding, which significantly alters steroid production in vitro and exerts a direct influence on granulosa cell function

Heavy metals tend to occur in increasingly many aspects of human activities. Studies of cadmium (Cd) have revealed that it is extremely toxic in its effects. It is known that selenium (Se) may suppress deleterious effects of Cd. We investigated the effects of dietary Cd-intoxication on the incorporation of precursors of RNA, protein and ANP (atrial natriuretic peptide) granule synthesis in mouse cardiocytes and compared them with the results of Se interaction with Cd-intoxication. Functional condition of the heart was evaluated on the basis of the number of ANP granules synthesized in cardiocytes of the right atrium in the mice exposed to the tested elements. The experiment was conducted on 100 male white Balby mouse during the period of three months. The animals were divided into four groups. The control group I (C) was fed a standard Murigran diet. Group II (Cd)--received 50 ppm Cd as cadmium acetate in drinking water. Group III (Se) received a standard diet supplemented with 5.0 mg Se /per/kg /of dry matter per/24 hr as acid sodium selenate. The experimental animals in group IV (Cd + Se)--were fed a diet supplemented with Cd and Se in the same amounts as the above groups. Our results revealed that after 3 months long intoxication with Cd, (3)H-uridine and (3)H-alanine uptakes to cardiomyocytes were decreased by 33% and 40%, respectively, and fewer ANP granules were synthesized when compared with the controls. Ultrastructure of myocytes proved slightly distorted. Se-intoxicated cardiomyocytes indicated diminished incorporation of RNA synthesis precursors by 17% and 27% in the ventricle and atrium, respectively, in comparison with the controls. Some Se-induced structural changes were observed. Finally, after Se in interaction with Cd intoxication, the uptake of 3H-uridine and 3H-alanine to cardiocytes was higher and the number of ANP granules increased. The values approximated those in the controls. We concluded that: prolonged Cd intoxication disturbed intercellular metabolism by damaging ultrastructural elements and suppressing the incorporation of precursors of RNA, protein and ANP granule synthesis. Se in interaction with Cd revealed protective effects against Cd toxicity. After /combined/ Cd-Se-intoxication neither metabolic activity nor cardiocyte ultrastructure showed significant differences from those in the controls.

Adult female rats were treated subcutaneously (0.05 mg/kg body wt/day) with lead acetate and cadmium acetate separately and in combination during the gestational and lactational periods with a pre-exposure before mating. No change in the reproductive cyclicity was observed in any of the treated groups. The number of pregnancies was similar in all groups and no effect was observed on reproductive performance. The litter size, placental weights, pup weights, pup liver weights, maternal weights or maternal liver weights did not differ significantly. The activities of hepatic steroid metabolising enzyme 17-beta-hydroxy steroid oxidoreductase and of UDP glucoronyl transferase were decreased and the hepatic cytochrome P450 (CYP450) content was reduced by the metal exposure. Hepatic DNA and glycogen content were decreased in the cadmium and the combined treated groups in both lactating mother and pups at post-natal day 21 (PND 21). Lead and cadmium accumulated in the liver of the metal treated pregnant and lactating rats. The accumulation of the metals was also observed in fetal and pups (PND 21). Hepatic zinc content was increased in the cadmium and the combined treated pregnant and lactating mothers whereas fetal and neonatal livers showed a decrease in the zinc as compared to control. The results of the study indicate that despite the ability of lead and cadmium to alter various biochemical parameters the effect in the liver is not intensified at combined exposure to both lead and cadmium. The observed biochemical alterations in the liver of rats co-exposed to lead and cadmium may result from an independent effect of lead and/or cadmium and also from their interaction. However, these results suggest that when lead and cadmium are administered together in similar concentrations, the major effects are mediated by cadmium.

For more Interactions (Complete) data for CADMIUM ACETATE (18 total), please visit the HSDB record page.